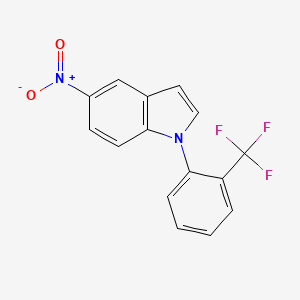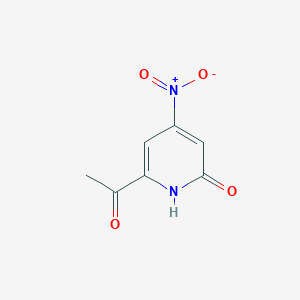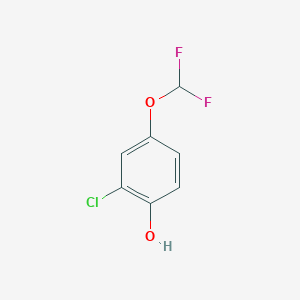
2-Fluoropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropyridine hydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines. It is a derivative of pyridine, where one of the hydrogen atoms in the pyridine ring is replaced by a fluorine atom at the second position. This compound is known for its unique chemical properties due to the presence of the fluorine atom, which significantly influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One of the common methods for synthesizing 2-fluoropyridine involves the direct fluorination of pyridine using fluorinating agents such as fluorine gas (F₂) in the presence of a strong acid. This method can yield 2-fluoropyridine, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid.
Substitution Reactions: Another method involves the substitution of a halogen atom in halopyridines with a fluorine atom. For example, 2-chloropyridine can be reacted with a fluorinating agent like potassium fluoride (KF) to produce 2-fluoropyridine, which is then converted to 2-fluoropyridine hydrochloride by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Fluoropyridine hydrochloride can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, where the pyridine ring is attacked by electrophiles, leading to the formation of various substituted pyridines.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines such as 2-aminopyridine or 2-thiopyridine.
Electrophilic Substitution: Formation of brominated or sulfonated pyridines.
Oxidation and Reduction: Formation of oxidized derivatives like pyridine N-oxide or reduced derivatives like dihydropyridine.
Scientific Research Applications
Chemistry: 2-Fluoropyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Fluorine substitution often enhances the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoropyridine hydrochloride is primarily influenced by the presence of the fluorine atom, which affects the electronic properties of the pyridine ring. The fluorine atom is highly electronegative, which can enhance the compound’s ability to participate in various chemical reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Chloropyridine: Similar to 2-fluoropyridine, but with a chlorine atom instead of fluorine. It is less reactive due to the larger size and lower electronegativity of chlorine.
2-Bromopyridine: Contains a bromine atom, which is even larger and less electronegative than chlorine, making it less reactive than 2-fluoropyridine.
2-Iodopyridine: Contains an iodine atom, which is the largest and least electronegative among the halogens, resulting in the lowest reactivity.
Uniqueness of 2-Fluoropyridine Hydrochloride: The presence of the fluorine atom in this compound imparts unique properties such as high electronegativity, small atomic size, and strong carbon-fluorine bond strength. These properties enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C5H5ClFN |
|---|---|
Molecular Weight |
133.55 g/mol |
IUPAC Name |
2-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C5H4FN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H |
InChI Key |
JMIWVMZFMBGZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14861207.png)

![N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4-dimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B14861225.png)


![(Z)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B14861256.png)



![3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14861270.png)



![methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B14861290.png)
